molecular formula C23H22N4O5 B12481980 N-[4-methyl-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide

N-[4-methyl-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B12481980
M. Wt: 434.4 g/mol
InChI Key: ZYYRKVOSGGAYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-METHYL-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a nitro group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-METHYL-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the ring construction from cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings . The nitro group is introduced through nitration reactions, while the furan ring is incorporated via cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-METHYL-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-METHYL-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-METHYL-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and nitro group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-METHYL-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

N-[4-methyl-3-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H22N4O5/c1-15-6-8-17(24-23(29)21-5-4-12-32-21)14-18(15)25-22(28)16-7-9-19(20(13-16)27(30)31)26-10-2-3-11-26/h4-9,12-14H,2-3,10-11H2,1H3,(H,24,29)(H,25,28)

InChI Key

ZYYRKVOSGGAYBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.